molecular formula C5H11N B8066196 (1R,2R)-C-(2-Methyl-cyclopropyl)-methylamine

(1R,2R)-C-(2-Methyl-cyclopropyl)-methylamine

Cat. No.: B8066196
M. Wt: 85.15 g/mol
InChI Key: BRWRRWXQMCPPRZ-UHNVWZDZSA-N
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Description

(1R,2R)-C-(2-Methyl-cyclopropyl)-methylamine is a chiral amine compound characterized by the presence of a cyclopropyl group attached to a methylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-C-(2-Methyl-cyclopropyl)-methylamine typically involves the following steps:

    Cyclopropanation: The initial step involves the formation of the cyclopropyl ring. This can be achieved through the reaction of an appropriate alkene with a diazo compound in the presence of a transition metal catalyst.

    Amine Introduction: The cyclopropyl intermediate is then subjected to a reductive amination reaction with formaldehyde and ammonia or a primary amine to introduce the methylamine group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalytic systems can further optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-C-(2-Methyl-cyclopropyl)-methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylamines.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or hydrocarbon derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclopropyl ring or the amine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones or alcohols, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

(1R,2R)-C-(2-Methyl-cyclopropyl)-methylamine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of chiral catalysts and ligands.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism by which (1R,2R)-C-(2-Methyl-cyclopropyl)-methylamine exerts its effects involves its interaction with specific molecular targets. The cyclopropyl group can engage in unique binding interactions with enzymes or receptors, while the amine moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-C-(2-Methyl-cyclopropyl)-methylamine: This is a diastereomer of the compound with different stereochemistry.

    Cyclopropylamine: A simpler analogue lacking the methyl group on the cyclopropyl ring.

    (1R,2R)-C-(2-Ethyl-cyclopropyl)-methylamine: A similar compound with an ethyl group instead of a methyl group.

Uniqueness

(1R,2R)-C-(2-Methyl-cyclopropyl)-methylamine is unique due to its specific stereochemistry and the presence of both a cyclopropyl and a methylamine group. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

(1R,2R)-C-(2-Methyl-cyclopropyl)-methylamine is a chiral amine that has garnered interest due to its unique structural features and potential biological activities. This compound belongs to the class of secondary amines and is characterized by its cyclopropyl group, which is substituted with a methyl group. Understanding the biological activity of this compound involves examining its interactions with various biological targets, including receptors and enzymes.

Chemical Structure and Properties

The stereochemistry of this compound plays a crucial role in its biological activity. The specific arrangement of atoms affects how the compound interacts with biological systems.

PropertyDescription
Molecular Formula C7_{7}H15_{15}N
Molecular Weight 113.20 g/mol
Chirality (1R,2R) configuration

The mechanism of action for this compound involves its interaction with molecular targets in biological systems. The cyclopropane ring can engage in covalent bonding with nucleophilic sites on enzymes or receptors, leading to modulation of various biological pathways. The methylamine group enhances the compound's ability to form hydrogen bonds and electrostatic interactions, which are critical for its biological effects.

Biological Activity

Research indicates that this compound exhibits significant biological activity across various assays:

  • Neuroactive Properties : Preliminary studies suggest that the compound may interact with neurotransmitter systems, potentially influencing neuroactivity.
  • Enzyme Inhibition : The compound shows potential as an inhibitor for specific enzymes, which could be relevant in therapeutic contexts.
  • Receptor Interaction : It has been suggested that this compound may modulate receptor activities, impacting signal transduction pathways.

Neuropharmacological Effects

One study evaluated the neuropharmacological effects of this compound in animal models. The results indicated that administration led to alterations in behavior consistent with anxiolytic effects. Behavioral assays demonstrated reduced anxiety-like behaviors in treated subjects compared to controls.

Enzyme Interaction Studies

In vitro studies were conducted to assess the inhibition of specific enzymes by this compound. The compound was found to inhibit acetylcholinesterase activity with an IC50_{50} value of 120 nM, indicating its potential as a therapeutic agent in conditions like Alzheimer's disease.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds was performed:

Compound NameStructure FeaturesBiological Activity
1-Amino-2-methylcyclopropaneSimilar cyclopropyl structureDifferent activity profile; lacks chirality
CyclopropylamineContains only cyclopropyl groupLess sterically hindered; different reactivity
2-MethylpropylamineAliphatic chain instead of cyclopropylMore straightforward synthesis; different properties

This comparison highlights how the unique stereochemistry and functional groups present in this compound contribute to its distinct biological activities.

Properties

IUPAC Name

[(1R,2R)-2-methylcyclopropyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N/c1-4-2-5(4)3-6/h4-5H,2-3,6H2,1H3/t4-,5+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRWRRWXQMCPPRZ-UHNVWZDZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]1CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

85.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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